molecular formula C6H5BrFNO B15252202 2-Bromo-4-fluoro-6-methoxypyridine

2-Bromo-4-fluoro-6-methoxypyridine

Cat. No.: B15252202
M. Wt: 206.01 g/mol
InChI Key: WNZHFGHBFJCDLM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-methoxypyridine typically involves the bromination and fluorination of methoxypyridine derivatives. One common method includes the reaction of 4-fluoro-2-methoxypyridine with bromine in the presence of a suitable solvent and catalyst under controlled temperature conditions . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using advanced chemical reactors and continuous flow systems. These methods ensure efficient production with high throughput and minimal by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-fluoro-6-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-6-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxypyridine

InChI

InChI=1S/C6H5BrFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3

InChI Key

WNZHFGHBFJCDLM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)F)Br

Origin of Product

United States

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